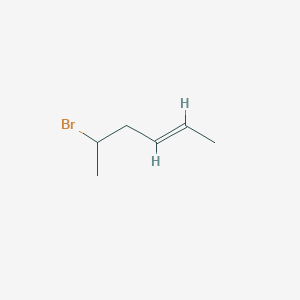
Fibroblast Growth Factor 1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Fibroblast Growth Factor 1 can be synthesized using recombinant DNA technology. The gene encoding this compound is inserted into a suitable expression vector, which is then introduced into a host cell, such as Escherichia coli or mammalian cells. The host cells are cultured under optimal conditions to express the protein, which is subsequently purified using techniques such as affinity chromatography .
Industrial Production Methods: Industrial production of this compound involves large-scale fermentation of genetically engineered host cells. The cells are grown in bioreactors under controlled conditions to maximize protein yield. The protein is then extracted and purified using a series of chromatographic steps to ensure high purity and activity .
Chemical Reactions Analysis
Types of Reactions: Fibroblast Growth Factor 1 primarily undergoes interactions with its receptors, leading to the activation of various signaling pathways. It does not typically undergo traditional chemical reactions such as oxidation, reduction, or substitution .
Common Reagents and Conditions: These receptors are activated upon binding with this compound, leading to a cascade of intracellular signaling events .
Major Products Formed: The binding of this compound to its receptors results in the activation of downstream signaling pathways, which lead to various cellular responses such as proliferation, differentiation, and survival .
Scientific Research Applications
Fibroblast Growth Factor 1 has a wide range of applications in scientific research, particularly in the fields of biology, medicine, and tissue engineering. It is used to study cell proliferation, differentiation, and tissue repair mechanisms. In medicine, it has potential therapeutic applications in wound healing, cardiovascular diseases, and neurodegenerative disorders . In tissue engineering, this compound is used to promote the growth and regeneration of tissues .
Mechanism of Action
Fibroblast Growth Factor 1 exerts its effects by binding to specific fibroblast growth factor receptors on the cell surface. This binding induces receptor dimerization and autophosphorylation, leading to the activation of various intracellular signaling pathways, including the RAS/mitogen-activated protein kinase pathway, phosphatidylinositol-4,5-bisphosphate 3-kinase pathway, and phospholipase C gamma pathway . These pathways regulate key cellular processes such as proliferation, differentiation, and survival .
Comparison with Similar Compounds
- Fibroblast Growth Factor 2
- Fibroblast Growth Factor 3
- Fibroblast Growth Factor 4
- Fibroblast Growth Factor 5
Fibroblast Growth Factor 1 is unique in its ability to function both extracellularly and intracellularly, which distinguishes it from other members of the fibroblast growth factor family .
Properties
CAS No. |
104781-85-3 |
|---|---|
Molecular Formula |
C14H30I2N2O2S |
Molecular Weight |
0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



